molecular formula C15H17ClN2O B1452823 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1221725-98-9

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride

Cat. No.: B1452823
CAS No.: 1221725-98-9
M. Wt: 276.76 g/mol
InChI Key: NISUDWRTMUWOKG-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C15H17ClN2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a benzene ring and a carboximidamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(benzyloxy)butanal, which is then subjected to further reactions to introduce the carboximidamide group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of automated reactors, precise temperature control, and continuous monitoring to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. The benzyloxy group and carboximidamide group play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in these interactions are often studied to understand the compound’s effects at a molecular level .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Benzyloxy)methyl]benzene-1-carboximidamide
  • 4-[(Benzyloxy)methyl]benzene-1-carboximidamide acetate
  • 4-[(Benzyloxy)methyl]benzene-1-carboximidamide sulfate

Uniqueness

4-[(Benzyloxy)methyl]benzene-1-carboximidamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and binding affinity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(phenylmethoxymethyl)benzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O.ClH/c16-15(17)14-8-6-13(7-9-14)11-18-10-12-4-2-1-3-5-12;/h1-9H,10-11H2,(H3,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISUDWRTMUWOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2=CC=C(C=C2)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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